molecular formula C10H12F3NO2 B1381916 (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol CAS No. 1553934-13-6

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

Cat. No. B1381916
M. Wt: 235.2 g/mol
InChI Key: BPKAEEYPAOZYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol (MTPOM) is a novel compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless liquid with a boiling point of 100°C and a melting point of -20°C. MTPOM has been used in the synthesis of a variety of organic compounds, as well as in the development of pharmaceuticals, agrochemicals, and biopesticides. In addition, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Scientific Research Applications

1. Crystallography and Molecular Structure

  • Synthesis and Structural Analysis : The synthesis and crystal structure of compounds related to (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol are subjects of interest. Studies such as those by Percino et al. (2007) and Ohishi et al. (1995) focus on the synthesis and characterization of molecular structures using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy (Percino et al., 2007); (Ohishi et al., 1995).

2. Chemical Properties and Reactions

  • Chemical Reactivity and Applications : Research on the chemical reactivity of related compounds includes the investigation of solvent effects, bonding properties, and catalytic activities. For instance, the work by Duda et al. (1997) on the reactivity of iron(III) catecholate complexes and Sugiyama et al. (1982) on the photoreaction of methyl 4-pyridinecarboxylate in methanol under varying atmospheric conditions contribute to the understanding of these chemical properties (Duda et al., 1997); (Sugiyama et al., 1982).

3. Polymer Chemistry

  • Application in Polymer Chemistry : The use of similar compounds in polymer chemistry is demonstrated in studies like those by Elladiou and Patrickios (2012). They explore the utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer applications, showcasing its potential in the field of polymer chemistry (Elladiou & Patrickios, 2012).

4. Supramolecular Chemistry

  • Supramolecular Interactions and Coordination Polymers : The role of related compounds in forming supramolecular structures and coordination polymers is illustrated by studies such as those by Zhu et al. (2014), who investigated the synthesis and structural characteristics of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Zhu et al., 2014).

5. Molecular Electronics and Photonics

  • Molecular Electronics and Photophysical Properties : Research into the photophysical properties of compounds similar to (2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol is pivotal in the field of molecular electronics. Matwijczuk et al. (2018) studied the spectroscopic properties of certain pyridine derivatives, contributing to the understanding of their potential use in electronic and photonic applications (Matwijczuk et al., 2018).

properties

IUPAC Name

[2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-6-8(5-15)3-4-9(14-6)16-7(2)10(11,12)13/h3-4,7,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAEEYPAOZYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 3
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 4
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol
Reactant of Route 6
(2-Methyl-6-((1,1,1-trifluoropropan-2-yl)oxy)pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.